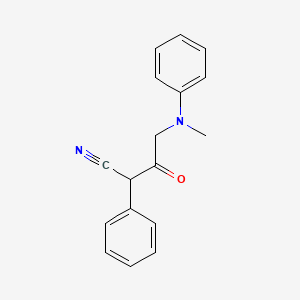
2-Quinazolineacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinazolineacetonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline ring fused with an acetonitrile group, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinazolineacetonitrile typically involves the reaction of 2-aminobenzonitrile with various aldehydes or ketones under acidic or basic conditions. One common method is the Povarov reaction, which involves the condensation of aniline, aldehydes, and nitriles in the presence of a Lewis acid catalyst . Another approach is the cyclization of o-aminobenzonitriles with formamide derivatives under microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and selectivity . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Quinazolineacetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Iodine, electrochemical catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Quinazolineacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Quinazolineacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
- Quinazolinone
- Quinoline
- Quinoxaline
Comparison: 2-Quinazolineacetonitrile is unique due to its acetonitrile group, which enhances its reactivity and allows for diverse chemical modifications. Compared to quinazolinone, it has a broader range of applications in synthetic chemistry. Quinoline and quinoxaline, while structurally similar, have different biological activities and are used in distinct research areas .
Eigenschaften
CAS-Nummer |
158141-36-7 |
|---|---|
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-quinazolin-2-ylacetonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5H2 |
InChI-Schlüssel |
CJKCPMNZSPTAFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)


![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)






![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

